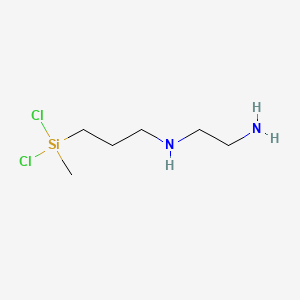

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine

Description

Properties

CAS No. |

827627-58-7 |

|---|---|

Molecular Formula |

C6H16Cl2N2Si |

Molecular Weight |

215.19 g/mol |

IUPAC Name |

N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine |

InChI |

InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3 |

InChI Key |

FNFXIOAGNRCTON-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCNCCN)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Using Chlorosilane Precursors

A common approach is the nucleophilic substitution reaction between 1,2-ethanediamine and a chlorosilane derivative such as 3-(dichloromethylsilyl)propyl chloride or related chlorosilanes. The reaction typically proceeds via the nucleophilic attack of the primary amine on the silicon atom, displacing chloride ions and forming the desired silyl-amine bond.

-

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.

- Temperature: Controlled between 0°C to reflux temperatures depending on reactivity.

- Molar Ratios: Excess ethylenediamine is often used to drive the reaction to completion and to scavenge HCl byproduct.

- Catalysts/Additives: Sometimes bases like triethylamine are added to neutralize HCl formed during the reaction.

-

- Ethylenediamine is dissolved in anhydrous solvent under inert atmosphere.

- The chlorosilane reagent is added dropwise with stirring.

- The mixture is stirred for several hours at controlled temperature.

- The reaction mixture is quenched, and the product is purified by distillation or chromatography.

Stepwise Synthesis via Trimethoxysilyl or Triethoxysilyl Intermediates

An alternative method involves first synthesizing N1-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine or N1-(3-(triethoxysilyl)propyl)-1,2-ethanediamine, which are well-documented intermediates. These intermediates can then be converted to the dichloromethylsilyl derivative by chlorination reactions.

Step 1: Synthesis of N1-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine

Step 2: Conversion to Dichloromethylsilyl Derivative

- The trimethoxysilyl group is converted to dichloromethylsilyl by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Reaction conditions require anhydrous environment and controlled temperature to avoid side reactions.

- The chlorination replaces alkoxy groups with chlorine atoms on silicon.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | Ethylenediamine + dichloromethylsilyl chloride | Anhydrous solvent, 0–80°C, inert atmosphere | Moderate to high | Straightforward, fewer steps | Requires handling moisture-sensitive chlorosilanes |

| Stepwise via trimethoxysilyl intermediate | 3-Chloropropyltrimethoxysilane + ethylenediamine; then chlorination | 110–120°C for substitution; anhydrous chlorination at low temp | ~70% for substitution step | Well-established, scalable | Additional chlorination step needed; chlorination reagents hazardous |

| Gas-phase condensation amination (for ethylenediamine) | Ethanolamine + ammonia + catalyst | 300–380°C, 10–30 s residence time, 4.0 MPa pressure | Up to 80% conversion (ethylenediamine) | High efficiency, continuous process | High temperature, specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).

Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Hydrolysis Products: Silanols and hydrochloric acid.

Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.

Scientific Research Applications

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:

Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.

Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.

Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.

Mechanism of Action

The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.

Molecular Targets and Pathways

Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.

Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.

Comparison with Similar Compounds

Structural Variations in Silyl Substituents

The reactivity, stability, and applications of these compounds are highly dependent on the substituents attached to the silicon atom. Key analogs include:

Key Observations :

- Chlorine vs. Alkoxy Groups : The dichloromethylsilyl group in the target compound is more electrophilic and hydrolytically reactive than alkoxy-substituted analogs (e.g., triethoxy or trimethoxy), making it suitable for rapid surface bonding but requiring careful handling .

- Steric Effects : Dimethoxy(methyl)silyl and diethoxymethylsilyl groups introduce steric hindrance, reducing reactivity compared to trichloro or trialkoxy variants .

Physicochemical Properties

Notes:

Biological Activity

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields such as medicine and material science.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C5H12Cl2N2Si

- SMILES Notation : ClC(Cl)C(CNCCN)C

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 195.15 g/mol |

| Boiling Point | 146 °C |

| Density | 1.028 g/mL at 25 °C |

| Refractive Index | 1.444 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to confirm these findings.

- Surface Modification : It is used in the functionalization of silica surfaces, enhancing their properties for biomedical applications.

Toxicity Profile

A hazard assessment indicates that this compound is not classified as a skin sensitizer. However, it demonstrates a low oral toxicity with an NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in rats over 28 days .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of silane compounds similar to this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations above 100 µg/mL.

- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with the compound led to a marked increase in apoptotic markers in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

- Silica Functionalization : The compound was utilized to modify silica gel for heavy metal ion adsorption, demonstrating effective removal of lead and copper ions from aqueous solutions .

Q & A

Q. What methodologies enable its use as a crosslinker in stimuli-responsive polymers?

- Answer :

- Copolymer Design : Incorporate into polyurethane or epoxy matrices via step-growth polymerization, using stoichiometric ratios of –NH₂ and –SiCl groups .

- Stimuli Testing : Expose films to pH or temperature changes and measure modulus shifts via atomic force microscopy (AFM) nanoindentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.